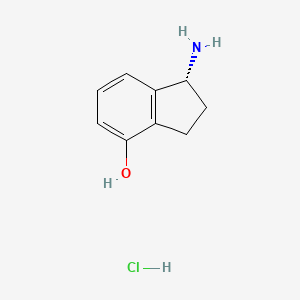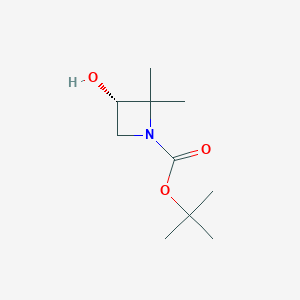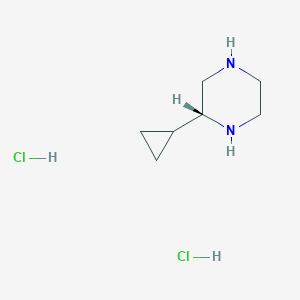
(R)-2-Cyclopropyl-piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-2-Cyclopropyl-piperazine dihydrochloride (also known as R-CPP-dihydrochloride) is a cyclic diamine compound with a unique structure and properties. It has been used in a variety of scientific research applications, including as a ligand in medicinal chemistry, as a reagent in organic synthesis, and as an important intermediate in the synthesis of pharmaceuticals. Furthermore, its unique structure and properties make it an attractive candidate for use in drug discovery and development.
Applications De Recherche Scientifique
R-CPP-dihydrochloride has been used in a variety of scientific research applications. It has been used as a ligand in medicinal chemistry, as a reagent in organic synthesis, and as an important intermediate in the synthesis of pharmaceuticals. Furthermore, its unique structure and properties make it an attractive candidate for use in drug discovery and development. It has also been used in the synthesis of chiral compounds, as well as in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of R-CPP-dihydrochloride is not fully understood. However, it is believed that the cyclic structure of the compound allows it to interact with biological targets, such as enzymes and receptors, in a specific manner. This interaction is thought to be responsible for the biological effects of the compound, such as its ability to modulate the activity of enzymes and receptors.
Biochemical and Physiological Effects
R-CPP-dihydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modulation of receptor activity, and the stimulation of cell growth. In addition, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Furthermore, it has been shown to have neuroprotective and neuroregenerative effects, as well as to modulate the activity of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The use of R-CPP-dihydrochloride in laboratory experiments offers several advantages. First, it is a relatively inexpensive compound, making it an attractive choice for research. Second, it is a stable compound, making it suitable for use in a variety of experimental conditions. Third, it is a non-toxic compound, making it safe to use in laboratory experiments. Finally, it is a versatile compound, making it suitable for use in a variety of scientific research applications.
However, there are some limitations to the use of R-CPP-dihydrochloride in laboratory experiments. First, it is a relatively new compound, and its mechanism of action is not fully understood. Second, the compound is sensitive to light and air, making it difficult to store and handle. Finally, it is not soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
Given the potential of R-CPP-dihydrochloride for use in scientific research applications, there are a number of potential future directions for its use. First, it could be used in the development of new drugs, as its unique structure and properties make it an attractive candidate for drug discovery and development. Second, it could be used in the synthesis of chiral compounds, as its cyclic structure makes it suitable for use in asymmetric synthesis. Third, it could be used in the synthesis of polymers and other materials, as its unique structure and properties make it an attractive candidate for use in material science. Finally, it could be used in the development of new biological sensors, as its unique structure and properties make it an attractive candidate for use in biosensing applications.
Méthodes De Synthèse
R-CPP-dihydrochloride can be synthesized using a variety of methods, including the reaction of cyclopropyl-piperazine with a halogenating agent such as bromine or chlorine. The reaction proceeds via a nucleophilic substitution reaction in which the halogen atom is replaced by the nucleophile, resulting in the formation of a cyclic diamine compound. The reaction can be carried out in either aqueous or organic solvents, and the yield of the reaction can be improved by the use of catalysts such as palladium or nickel.
Propriétés
IUPAC Name |
(2R)-2-cyclopropylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPLIRMDIUZUBL-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2CNCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Cyclopropyl-piperazine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

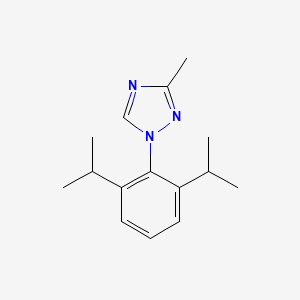
![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6300971.png)
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)
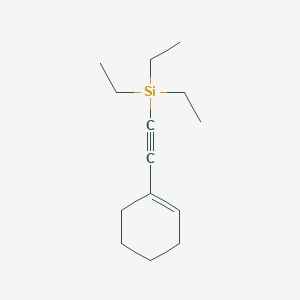

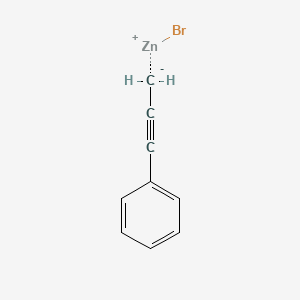

![(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)


